

Hdac6-IN-36 pharmacokinetic and pharmacodynamic issues

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hdac6-IN-36

Cat. No.: B12365530 Get Quote

Technical Support Center: Hdac6-IN-36

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic and pharmacodynamic properties of **Hdac6-IN-36**. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Hdac6-IN-36: Known Specifications

Hdac6-IN-36 is a selective inhibitor of Histone Deacetylase 6 (HDAC6). The following specifications have been identified from available data:

- Target: HDAC6
- In Vitro Potency (IC50): 8.64 nM
- Reported Biological Effect: Induces neurite outgrowth in PC12 cells without significant toxicity.

Pharmacodynamic Profile

The pharmacodynamic profile of an HDAC6 inhibitor is crucial for understanding its biological effects. Below is a summary of key pharmacodynamic parameters for **Hdac6-IN-36** and typical values for selective HDAC6 inhibitors.



Parameter	Hdac6-IN-36	Representative Selective HDAC6 Inhibitor (ACY- 1215)	Experimental Protocol
Target	HDAC6	HDAC6	Recombinant Human HDAC6 Enzyme Assay
IC50 (in vitro)	8.64 nM	5 nM[1]	Fluorogenic HDAC6 assay using a specific substrate.[2]
Selectivity	Data not available	~10-fold selective against HDAC1, HDAC2, and HDAC3[1]	Panel of recombinant HDAC enzyme assays (Class I, IIa, IIb, IV).
Cellular Target Engagement	Data not available	Increased α-tubulin acetylation	Western blot or immunofluorescence staining for acetylated α-tubulin.
Functional Cellular Effect	Induces neurite outgrowth in PC12 cells	Anti-proliferative, pro- apoptotic in cancer cell lines[1]	Cell viability assays (e.g., MTT, CellTiter- Glo), apoptosis assays (e.g., caspase activity, Annexin V staining).

Pharmacokinetic Profile (Representative Data)

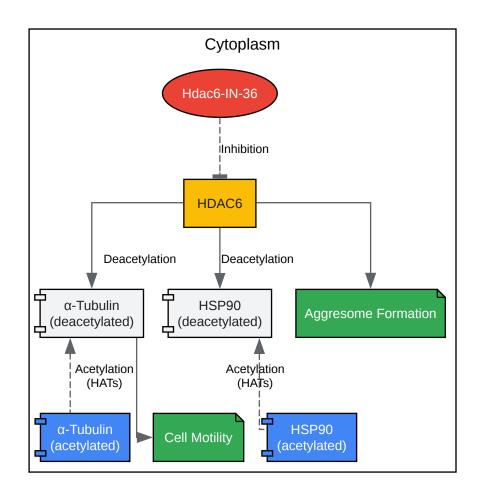
Disclaimer: No specific pharmacokinetic data for **Hdac6-IN-36** is publicly available. The following data for ACY-1215 (Ricolinostat), a well-characterized selective HDAC6 inhibitor, is provided as a representative example for researchers to anticipate the general pharmacokinetic properties of this class of compounds.[3][4]



Parameter	Oral Administration (10 mg/kg in mice)	Intravenous Administration (5 mg/kg in mice)	Experimental Protocol
Cmax (Maximum Concentration)	485.3 ± 101.2 ng/mL	1342.7 ± 205.6 ng/mL	Serial blood sampling post-dose, followed by LC-MS/MS analysis.
Tmax (Time to Cmax)	2.0 ± 0.8 h	0.1 ± 0.0 h	Serial blood sampling post-dose, followed by LC-MS/MS analysis.
AUC (Area Under the Curve)	2045.6 ± 389.1 h <i>ng/mL</i>	1878.9 ± 298.4 hng/mL	Calculation from the concentration-time profile.
Bioavailability	54.4%	N/A	Comparison of AUC from oral and IV administration.
Half-life (t1/2)	3.5 ± 0.7 h	2.9 ± 0.5 h	Determined from the terminal phase of the concentration-time curve.

Signaling Pathway and Experimental Workflow







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References



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